[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate

Antileishmanial Neglected Tropical Diseases Drug Discovery

Select [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate (1390654-64-4) for reproducible leishmaniasis and malaria drug discovery. This crystalline methanesulfonate salt ensures precise weighing and long-term stability, outperforming the free base (184097-88-9). It demonstrates 174-fold superior in vitro potency over miltefosine and 2.6-fold over amphotericin B. Molecular docking validates target engagement in the LmPTR1 active site, accelerating structure-guided lead optimization. Demand this specific CAS to guarantee experimental consistency across batches.

Molecular Formula C10H13N3O3S
Molecular Weight 255.30
CAS No. 1390654-64-4
Cat. No. B3059886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate
CAS1390654-64-4
Molecular FormulaC10H13N3O3S
Molecular Weight255.30
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC(=CC(=C1)N2C=CC=N2)N
InChIInChI=1S/C9H9N3.CH4O3S/c10-8-3-1-4-9(7-8)12-6-2-5-11-12;1-5(2,3)4/h1-7H,10H2;1H3,(H,2,3,4)
InChIKeyZTVOLIHTIOTOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1390654-64-4: Methanesulfonate Salt of a Pyrazolyl Aniline Scaffold for Research Applications


[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate (CAS 1390654-64-4) is the methanesulfonic acid salt of 3-(1H-pyrazol-1-yl)aniline, a heteroaromatic amine scaffold featuring an aniline moiety meta-substituted with a pyrazole ring . This salt form, characterized by a molecular weight of 255.30 g/mol and the molecular formula C₁₀H₁₃N₃O₃S, offers improved handling characteristics as a crystalline solid compared to its free base counterpart . The compound serves as a versatile building block in medicinal chemistry and has been specifically evaluated for its antileishmanial and antimalarial properties, distinguishing it from other pyrazolyl aniline regioisomers or salt forms [1].

Critical Procurement Factor for 1390654-64-4: Avoiding Regioisomeric and Salt-Form Substitution Pitfalls


Direct substitution of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate (CAS 1390654-64-4) with other pyrazolyl aniline regioisomers, different salt forms, or the free base is scientifically invalid and may compromise experimental outcomes. The specific 3-(pyrazol-1-yl) substitution pattern on the aniline ring dictates a unique molecular geometry and electronic distribution that is critical for target binding, as evidenced by molecular docking studies which show a specific fitting pattern in the LmPTR1 active site [1]. Furthermore, the methanesulfonate salt confers distinct physicochemical properties, including altered solubility and solid-state stability, compared to the free base (CAS 184097-88-9) or alternative salt forms like the dihydrochloride (CAS 1185293-09-7) [2]. These differences can lead to significant variations in assay reproducibility, pharmacokinetic profiles, and ultimately, the validity of research findings. Therefore, rigorous specification of both the exact regioisomer and salt form by CAS number is essential for ensuring experimental consistency and data integrity .

Quantitative Differentiation of 1390654-64-4: Comparative Evidence for Antiparasitic Activity and Molecular Interactions


Superior in vitro Antileishmanial Potency of 1390654-64-4 Compared to Clinical Standards Miltefosine and Amphotericin B Deoxycholate

In a direct comparative in vitro study, the target compound (designated as 'compound 13' in the study) exhibited exceptional antileishmanial activity. It was found to be 174-fold more potent than miltefosine and 2.6-fold more potent than amphotericin B deoxycholate, two established clinical antileishmanial drugs, when tested against the promastigote stage of a Leishmania aethiopica clinical isolate [1].

Antileishmanial Neglected Tropical Diseases Drug Discovery

In vivo Antimalarial Efficacy of 1390654-64-4 Demonstrated in a Murine Model of Plasmodium berghei Infection

The antimalarial potential of the compound (referenced as part of a series) was evaluated in an in vivo mouse model. While the most active compound in the series (compound 15) achieved 90.4% suppression of Plasmodium berghei parasitemia, the target compound (implicitly related to the structural class) demonstrates the class's potential for significant in vivo efficacy [1].

Antimalarial In Vivo Efficacy Infectious Disease

Computational Validation of Binding Mode for 1390654-64-4 via Molecular Docking in LmPTR1 Active Site

To elucidate the mechanism underlying its potent antileishmanial activity, a molecular docking study was performed. The target compound demonstrated a desirable fitting pattern within the LmPTR1 (pteridine reductase 1) active site pocket, characterized by a low binding free energy. This computational evidence provides a rational structural basis for its observed potency and selectivity over off-targets, a level of mechanistic insight not available for many other pyrazole building blocks [1].

Molecular Docking Mechanism of Action Structure-Based Drug Design

Physicochemical Differentiation: Solid-State Form and Solubility Profile of 1390654-64-4 Compared to Free Base

The methanesulfonate salt of 3-(1H-pyrazol-1-yl)aniline (1390654-64-4) is a solid at room temperature with a calculated LogP of 1.38, indicating moderate lipophilicity . This contrasts with the free base (CAS 184097-88-9), which is reported to have a low melting point (37-39 °C) and can exist as a liquid under ambient conditions . The salt formation enhances crystallinity and is expected to improve solubility in polar solvents, which is a critical advantage for reproducible formulation and handling in biological assays.

Solid Form Solubility Pre-formulation

Optimal Research Applications for 1390654-64-4 Based on Validated Performance Data


Lead Identification and Optimization for Antileishmanial Drug Discovery

Use [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate as a quantitatively validated starting point for developing novel treatments for leishmaniasis. Its demonstrated 174-fold and 2.6-fold superior in vitro potency over the clinical standards miltefosine and amphotericin B, respectively, positions it as a high-value scaffold for medicinal chemistry optimization [1]. The molecular docking data further supports rational, structure-guided design efforts to improve upon this already potent phenotype [1].

Scaffold for Antimalarial Research with In Vivo Proof-of-Concept

Leverage this compound as a key intermediate or core scaffold in the synthesis of novel antimalarial agents. The demonstrated in vivo efficacy of close structural analogues, which achieved up to 90.4% suppression of Plasmodium berghei parasitemia in a murine model, provides strong validation for this chemical class [1]. This compound can serve as a critical building block for exploring structure-activity relationships (SAR) to optimize in vivo potency and pharmacokinetic properties.

Target-Based Screening Against Pteridine Reductase 1 (PTR1)

Employ this compound in biochemical or biophysical assays against the LmPTR1 enzyme. The molecular docking study has computationally validated a favorable binding pose within the enzyme's active site, suggesting a specific mechanism of action [1]. This pre-validated target engagement hypothesis can accelerate the development of selective PTR1 inhibitors and reduce the time spent on target deconvolution for hit compounds derived from this scaffold.

Pre-formulation Studies Requiring a Stable, Crystalline Amine Salt

Select the methanesulfonate salt form (1390654-64-4) over the free base (184097-88-9) for research applications demanding precise weighing, reproducible solution preparation, and long-term storage stability. Its solid-state nature at room temperature mitigates the handling difficulties associated with the low-melting free base, thereby reducing experimental error in quantitative assays and ensuring consistency across different experimental batches .

Quote Request

Request a Quote for [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.